[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate
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Overview
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a carbamoyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by a cyanide ion.
Carbamoylation: The carbamoyl group is introduced through the reaction of the indole derivative with an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its indole core, which is a common motif in many bioactive molecules. It could potentially be explored for its anticancer, antimicrobial, or anti-inflammatory properties .
Industry
In material science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole core and carboxylate group but lack the cyanocyclohexyl and carbamoyl groups.
N-cyanocyclohexyl derivatives: These compounds have the cyanocyclohexyl group but differ in the rest of their structure.
Uniqueness
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,3-dimethyl-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-14(2)22-17-7-6-15(10-16(13)17)19(25)26-11-18(24)23-20(12-21)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNQRSYTUDPBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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